Dipropyl sebacate

概要

説明

Dipropyl sebacate is an organic compound belonging to the ester family. It is formed by the esterification of sebacic acid with propyl alcohol. This compound is known for its use as a plasticizer, solvent, and emollient in various industrial and cosmetic applications. It is a clear, colorless, and odorless liquid that enhances the texture and spreadability of products without leaving a greasy residue.

準備方法

Synthetic Routes and Reaction Conditions: Dipropyl sebacate is synthesized through the esterification reaction between sebacic acid and propyl alcohol. The reaction typically involves heating the mixture under reflux in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

Sebacic Acid+2Propyl Alcohol→Dipropyl Sebacate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Dipropyl sebacate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to sebacic acid and propyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Sebacic acid and propyl alcohol.

Transesterification: New esters and alcohols depending on the reactants used.

科学的研究の応用

Plasticizers

DPS is primarily utilized as a plasticizer in the production of flexible plastics. It enhances the flexibility, durability, and processability of polymer materials. The low volatility and excellent thermal stability of dipropyl sebacate make it suitable for high-performance polymers, particularly in applications requiring significant mechanical resilience and resistance to heat.

Lubricants

In lubricant formulations, DPS improves performance under extreme conditions. Its low volatility allows it to maintain effectiveness over extended periods, making it ideal for use in automotive lubricants and industrial machinery where high temperatures are common.

Cosmetics and Personal Care

DPS serves as an emollient in cosmetic products, contributing to skin smoothness and hydration without leaving an oily residue. It is commonly found in skincare and haircare formulations, enhancing texture and spreadability while acting as a solvent for other ingredients.

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems, particularly for topical applications. Its properties facilitate the controlled release of active pharmaceutical ingredients, improving efficacy while minimizing side effects. For example, a patent describes its incorporation into anti-acne compositions to enhance the delivery of antibiotics directly to affected areas on the skin .

Tissue Engineering

DPS has been investigated as a component in biomaterials for tissue engineering. Its biocompatibility and biodegradability make it a candidate for scaffolds that support cell growth and tissue regeneration. Research indicates that polymers incorporating DPS can mimic natural tissue properties, promoting cellular activities necessary for healing .

Case Studies

Market Trends and Future Directions

The market for this compound is projected to grow due to increasing demand across various industries, particularly in plastics and cosmetics. Companies are investing in research and development to explore new applications and improve production technologies. The trend towards sustainability also drives interest in biodegradable alternatives like DPS in product formulations.

作用機序

The primary mechanism by which dipropyl sebacate exerts its effects is through its role as a plasticizer and solvent. As a plasticizer, it intercalates between polymer chains, reducing intermolecular forces and increasing flexibility. As a solvent, it dissolves other ingredients, facilitating their uniform distribution in formulations. The molecular targets and pathways involved are primarily physical interactions rather than biochemical pathways.

類似化合物との比較

Diisopropyl Sebacate: Similar in structure but uses isopropyl alcohol instead of propyl alcohol. It is also used as a plasticizer and solvent but has slightly different physical properties.

Dibutyl Sebacate: Uses butyl alcohol and is known for its use in plasticizing cellulose acetate and other polymers.

Diethyl Sebacate: Uses ethyl alcohol and is used in similar applications but with different solubility and volatility characteristics.

Uniqueness: Dipropyl sebacate is unique due to its balance of hydrophobicity and flexibility, making it particularly suitable for applications requiring a non-greasy, spreadable solvent. Its lower molecular weight compared to dibutyl and diisopropyl sebacate provides distinct advantages in specific formulations, especially in cosmetics where a lightweight feel is desired.

生物活性

Dipropyl sebacate (DPS) is an aliphatic diester derived from sebacic acid and propanol. It is primarily used in cosmetic formulations, pharmaceuticals, and as a plasticizer in various applications. This article examines the biological activity of this compound, including its antimicrobial properties, toxicity profiles, and potential applications in biomedical fields.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 270.37 g/mol |

| Physical State | Clear liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted that it can inhibit the growth of various microbial strains, making it a potential candidate for use in antimicrobial formulations. The minimum inhibitory concentrations (MICs) against common pathogens were recorded, showcasing its effectiveness:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 2.0 |

| Candida albicans | 1.0 |

These findings suggest that this compound could be utilized in formulations aimed at preventing microbial infections.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various studies. It is generally regarded as safe for use in cosmetic products, with no significant adverse effects reported at typical concentrations used in formulations. However, some studies have noted potential allergic reactions in sensitive individuals:

- Case Study 1 : A patient developed dermatitis after using a lotion containing this compound.

- Case Study 2 : Allergic reactions were documented in patch tests with concentrations exceeding 5% .

Research Findings

Recent studies have explored the broader implications of this compound in biomedical applications. Its properties as a solvent and emollient make it suitable for drug delivery systems and topical formulations.

Drug Delivery Applications

This compound's ability to enhance the solubility of hydrophobic drugs has been demonstrated in several studies:

- Study on Drug Solubilization : It was found that incorporating DPS into formulations significantly improved the solubility and bioavailability of poorly soluble drugs such as curcumin and ibuprofen.

Biodegradability and Environmental Impact

This compound is biodegradable, with studies indicating a high degradation rate under aerobic conditions. This property is essential for minimizing environmental impact:

特性

IUPAC Name |

dipropyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-13-19-15(17)11-9-7-5-6-8-10-12-16(18)20-14-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGPEWTZABDZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

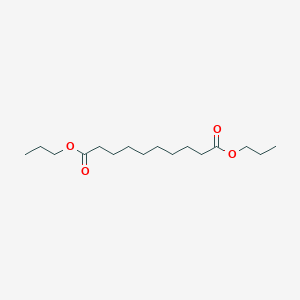

CCCOC(=O)CCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165553 | |

| Record name | Dipropyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15419-91-7 | |

| Record name | Dipropyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15419-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。